Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor. One common method includes the reaction of 3-bromo-1-benzothiophene with chlorinating agents under controlled conditions to introduce the chlorine substituent at the 6-position. The carboxylate group is then introduced through esterification reactions using methylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is largely dependent on its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by forming reactive intermediates that can interact with biomolecules .
Comparison with Similar Compounds
- Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
- Methyl 6-bromo-1-benzothiophene-2-carboxylate
- Methyl 3-bromo-1-benzothiophene-2-carboxylate
Comparison: Compared to its analogs, methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine substituents. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The chlorine atom at the 6-position can enhance its electron-withdrawing properties, potentially increasing its stability and reactivity in certain reactions .
Properties
Molecular Formula |
C10H6BrClO2S |
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Molecular Weight |
305.58 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
InChI Key |
DSPFSKQLNRBWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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